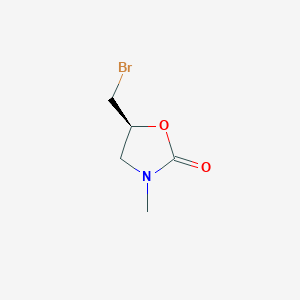

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One

Description

Properties

IUPAC Name |

(5S)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHCGRUPKXGSBU-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](OC1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One typically involves the bromination of a suitable precursor. One common method starts with the oxazolidinone ring, which is then functionalized with a bromomethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of different derivatives with potential biological activity.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl derivative.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The primary application of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One lies in its potential as an antimicrobial agent. Oxazolidinones, including this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against resistant strains of bacteria. For instance, studies have shown that modifications to oxazolidinone structures can enhance their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens .

Case Study: Antibacterial Evaluation

A study evaluated a series of oxazolidinone derivatives against MRSA clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics such as linezolid, demonstrating the potential of these compounds in treating resistant infections .

CETP Inhibition

Another notable application is in the inhibition of cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases. Compounds similar to (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One have been reported to raise high-density lipoprotein cholesterol (HDL-C) levels, thus potentially reducing the risk of atherosclerosis and other cardiovascular conditions .

Organic Synthesis

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One serves as a versatile intermediate in organic synthesis due to its electrophilic nature. The bromomethyl group allows for various nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Table 1: Reactivity and Applications in Organic Synthesis

| Reaction Type | Description | Example Applications |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines, alcohols, thiols | Synthesis of pharmaceuticals |

| Electrophilic Reactions | Formation of new carbon-carbon bonds | Development of agrochemicals |

| Asymmetric Synthesis | Use as Evans auxiliary in chiral synthesis | Creation of enantiomerically pure compounds |

Potential Anticancer Activity

Emerging research suggests that (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One may exhibit anticancer properties. Its ability to interact with biological macromolecules could lead to modifications affecting cellular functions, making it a candidate for further investigation in cancer therapeutics.

Case Study: Structure-Uptake Relationship Studies

A study focused on structure-activity relationships revealed that certain oxazolidinone analogues demonstrated activity against Gram-negative pathogens, indicating potential broader applications in treating various infections and possibly cancer through targeted mechanisms .

Biochemical Research

The compound's electrophilic nature enables it to modify proteins and nucleic acids, which is crucial for understanding its safety profile and therapeutic efficacy. Investigations into how these interactions occur can provide insights into drug design and development strategies .

Mechanism of Action

The mechanism of action of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its bromomethyl group is highly reactive, allowing it to participate in various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities with desired properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One can be contextualized by comparing it to related oxazolidinones and heterocyclic analogs. Key differences lie in substituent groups, stereochemistry, and reactivity profiles. Below is a detailed analysis supported by a comparative table (Table 1).

Table 1: Comparative Analysis of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One and Analogous Compounds

Structural and Reactivity Comparisons

- Substituent Effects: Bromine vs. Chlorine: The bromomethyl group in (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One offers superior leaving-group ability compared to the chloromethyl analog (CAS 711-85-3), facilitating nucleophilic substitutions . Aromatic vs.

- Stereochemical Influence: The (S)-configuration in both the target compound and (S)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-oxazolidin-2-one (CAS 1369530-77-7) underscores their utility in enantioselective synthesis, contrasting with non-chiral analogs like 5-(Bromomethyl)-3-phenyl-oxazolidin-2-one .

Physicochemical Properties :

- Hydroxymethyl Modification: The hydroxymethyl group in CAS 1369530-77-7 improves aqueous solubility, a trait absent in bromomethyl/methyl-substituted analogs .

- Heterocyclic Variations: Benzooxazolone derivatives (e.g., CAS 55790-90-9) exhibit distinct ring strain and electronic properties, impacting their stability and biological interactions .

Biological Activity

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One features a five-membered oxazolidinone ring with a bromomethyl substituent, which enhances its reactivity. The presence of the bromomethyl group allows the compound to engage in nucleophilic substitution reactions, making it capable of interacting with various biological macromolecules, including proteins and nucleic acids.

The biological activity of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One can be attributed to its ability to act as both a nucleophile and an electrophile. The bromomethyl group is highly reactive, facilitating covalent bonding with biological targets. This interaction can lead to alterations in enzyme activity or protein function, which may contribute to its antimicrobial and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that oxazolidinone derivatives exhibit notable antibacterial properties. A study evaluating various oxazolidinone analogues found that modifications in their structure significantly influenced their antibacterial efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

Case Studies

- Antibacterial Efficacy : A study focused on the synthesis and evaluation of new oxazolidinone analogues reported that (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One exhibited significant antibacterial activity against MRSA clinical isolates, with an MIC comparable to that of linezolid, a well-known antibiotic .

- Structure-Uptake Relationships : Research involving structure-activity relationships highlighted that small modifications in the oxazolidinone scaffold could enhance permeability and efflux susceptibility across bacterial membranes, thereby improving antibacterial activity against Gram-negative pathogens like E. coli and P. aeruginosa .

Potential Anticancer Activity

Preliminary studies suggest that (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One may also possess anticancer properties. Its electrophilic nature allows it to interact with cellular components, potentially leading to modifications that could disrupt cancer cell function. However, further investigations are required to elucidate the specific mechanisms underlying these effects.

Q & A

What are the key synthetic routes for preparing (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One, and how can enantiomeric purity be ensured?

Answer:

The compound is typically synthesized via bromomethylation of a preformed oxazolidinone scaffold. A common approach involves:

- Step 1: Formation of the oxazolidinone ring via cyclization of a β-amino alcohol precursor under acidic conditions.

- Step 2: Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .

To ensure enantiomeric purity:

- Use chiral auxiliaries or catalysts during cyclization to control stereochemistry.

- Confirm configuration via X-ray crystallography (as demonstrated for analogous oxazolidinones in ) or chiral HPLC .

How can spectroscopic techniques (NMR, LC-MS) be optimized to characterize (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One?

Answer:

- 1H NMR: Focus on the oxazolidinone ring protons (δ 3.1–4.5 ppm) and bromomethyl group (δ ~3.5–4.0 ppm). Splitting patterns help confirm stereochemistry .

- 13C NMR: The carbonyl carbon (C=O) appears at ~155–160 ppm, while the brominated carbon resonates at ~30–35 ppm.

- LC-MS: Use ESI(+) mode to detect [M+H]+ ions. For example, a related oxazolidinone derivative showed m/z 470.3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.